![molecular formula C19H12BrCl2NO3S B2356057 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide CAS No. 339104-80-2](/img/structure/B2356057.png)
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide
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Overview
Description
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 4-aminophenyl-3,5-dichlorobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Chemistry
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions—such as substitution, oxidation, and coupling—makes it useful for creating more complex organic molecules. For instance, it can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology
The compound has shown promising biological activities, particularly as an antimicrobial agent. Studies indicate its effectiveness against various bacterial strains and fungi. The antimicrobial properties are attributed to its structural features that allow interaction with microbial cell components .
Case Study: Antimicrobial Activity
- In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Medicine
Research is ongoing to evaluate the therapeutic potential of this compound in treating infections and cancer. The sulfonamide moiety is known for its role in developing antitumor agents. Preliminary findings suggest that compounds similar to this compound may inhibit cancer cell proliferation .
Case Study: Anticancer Evaluation
- A study focused on sulfonamide derivatives found that certain compounds exhibited cytotoxic effects against human cancer cell lines, including breast and colon cancer cells . Molecular docking studies further elucidated the binding interactions between these compounds and their biological targets.
Industrial Applications
In addition to its research applications, this compound is utilized in developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in coatings and polymers .
Mechanism of Action
The mechanism by which N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide exerts its effects is not fully understood but is believed to involve interactions with cellular membranes and proteins. The bromophenyl sulfonyl group may disrupt microbial cell walls, leading to cell death. Additionally, the compound’s lipophilic nature allows it to penetrate cell membranes, potentially interfering with intracellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-chlorophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide
- N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide
Uniqueness
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased lipophilicity and potential antimicrobial activity. This sets it apart from its chlorinated and fluorinated analogs, which may have different reactivity and biological effects .
Biological Activity
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide (CAS Number: 339104-80-2) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by the presence of a sulfonyl group, dichlorobenzene moiety, and a bromophenyl substituent. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H12BrCl2NO3S
- Molar Mass : 485.18 g/mol
- Structural Features : The compound consists of a dichlorobenzenecarboxamide core linked to a sulfonyl group attached to a bromophenyl ring, which contributes to its unique reactivity and biological profile.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, particularly those involved in bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, thereby exerting antibacterial effects.
- Antitumor Activity : Research indicates that compounds with similar structures can interfere with cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. The presence of halogen substituents (like bromine and chlorine) may enhance these effects by increasing lipophilicity and cellular uptake.
- Anti-inflammatory Effects : Sulfonamide derivatives have been shown to exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammation.
Biological Activity Data
Case Studies
-
Antibacterial Efficacy :
A study investigated the antibacterial properties of this compound against various strains of bacteria. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent. -
Antitumor Activity :
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., breast and colon cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity. -
Anti-inflammatory Properties :
An animal model study assessed the anti-inflammatory effects of the compound in induced arthritis models. Treatment with this compound resulted in decreased paw swelling and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-3,5-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrCl2NO3S/c20-13-1-5-17(6-2-13)27(25,26)18-7-3-16(4-8-18)23-19(24)12-9-14(21)11-15(22)10-12/h1-11H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKKDJNGNWWGCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrCl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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